10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid
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Overview
Description
10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid is an organic compound that features a nitro group and a trifluoromethyl group attached to an aniline ring, which is further connected to a decanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid typically involves the nitration of 3-(trifluoromethyl)aniline followed by a coupling reaction with decanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with decanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 10-[4-Amino-3-(trifluoromethyl)anilino]decanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-Nitro-α,α,α-trifluoro-m-toluidine
- 5-Amino-2-nitrobenzotrifluoride
Uniqueness
10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid is unique due to the presence of both a nitro group and a trifluoromethyl group on the aniline ring, combined with a decanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918893-49-9 |
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Molecular Formula |
C17H23F3N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
10-[4-nitro-3-(trifluoromethyl)anilino]decanoic acid |
InChI |
InChI=1S/C17H23F3N2O4/c18-17(19,20)14-12-13(9-10-15(14)22(25)26)21-11-7-5-3-1-2-4-6-8-16(23)24/h9-10,12,21H,1-8,11H2,(H,23,24) |
InChI Key |
MYXFAPURAMDKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCCCCCCCCC(=O)O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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